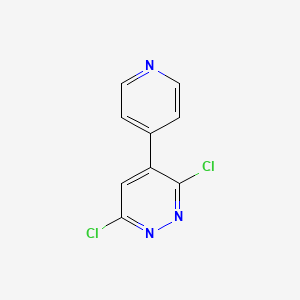

2-Ethoxy-5-methylbenzaldehyde

Vue d'ensemble

Description

2-Ethoxy-5-methylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of 2-Ethoxy-5-methylbenzaldehyde are discussed in several papers. For instance, the synthesis of various methylbenzaldehydes and their derivatives is a topic of interest due to their applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related compounds, such as 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, involves multiple steps starting from a substituted benzaldehyde . Similarly, the synthesis of 2- and 4-Methylbenzaldehyde from ethanol suggests that 2-Ethoxy-5-methylbenzaldehyde could potentially be synthesized through a sequence of aldol condensations and dehydrocyclization reactions . The synthesis of 2-Hydroxy-6-methylbenzaldehyde from m-cresol also provides insights into the protection of functional groups and formylation steps that could be applicable .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Ethoxy-5-methylbenzaldehyde, such as 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been determined by crystallography, revealing an extended conformation of the ethylenediamine skeleton and orientations of phenol arms influenced by hydrogen bonding . This suggests that the molecular structure of 2-Ethoxy-5-methylbenzaldehyde could also be influenced by similar intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of substituted benzaldehydes is highlighted in the anodic acetoxylation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde, which leads to acetoxylated products . This indicates that 2-Ethoxy-5-methylbenzaldehyde may undergo similar electrophilic substitutions. Additionally, the formation of Schiff bases and their subsequent reactions could be relevant to the chemical behavior of 2-Ethoxy-5-methylbenzaldehyde .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Ethoxy-5-methylbenzaldehyde are not directly discussed, the properties of similar compounds can provide some insights. For example, the crystal structure analysis of related compounds can shed light on the solid-state properties, such as hydrogen bonding patterns and molecular packing . The synthesis processes described in the papers also imply that the solubility and reactivity of 2-Ethoxy-5-methylbenzaldehyde could be influenced by the presence of substituents and the choice of reaction conditions .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Derivatives : 2-Ethoxy-5-methylbenzaldehyde is utilized in synthesizing various chemical derivatives. For example, its reactions with amino compounds result in new compounds characterized using spectral data, contributing to research in organic chemistry and material sciences (Yüksek et al., 2005).

- Photochemical Properties : The photochemical properties of similar compounds, like o-methylbenzaldehydes, have been studied. These studies reveal how different substituents affect the photochemical behavior, providing insights into potential applications in photochemistry and material science (Charlton & Koh, 1988).

- Catalysis and Chemical Transformations : 2-Ethoxy-5-methylbenzaldehyde-related compounds are used in catalysis, for example, in the synthesis of phthalic anhydride and terephthalic acid. These processes often involve sequential reactions, highlighting its role in developing new synthetic pathways (Moteki et al., 2016).

Biological and Ecological Research

- Chemical Ecology : Compounds similar to 2-Ethoxy-5-methylbenzaldehyde play significant roles in chemical ecology, such as functioning as alarm and sex pheromones in certain mite species. The synthesis and study of these compounds aid in understanding ecological interactions and could lead to practical applications in pest control (Noguchi et al., 1997).

Material Science and Engineering

- Vibrational Dynamics and Nonlinear Optical Materials : The vibrational dynamics of similar molecules are studied using spectroscopy and computational methods. These studies are crucial in material science, particularly for understanding and designing materials with specific optical properties (Ribeiro-Claro et al., 2021).

- Fluorescent pH Sensors : Derivatives of 2-Ethoxy-5-methylbenzaldehyde are explored as pH-responsive fluorescent sensors. These compounds exhibit significant changes in fluorescence intensity across a specific pH range, making them valuable for biological studies and potential medical applications (Saha et al., 2011).

Safety And Hazards

Propriétés

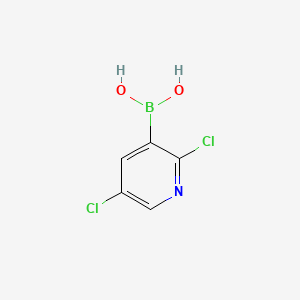

IUPAC Name |

2-ethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGOAAROJJWZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)